

history and discovery of Trisilylamine

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Historical Trajectory and Discovery

The journey of **trisilylamine**'s discovery begins in the early 20th century, a period of significant advancement in inorganic chemistry.

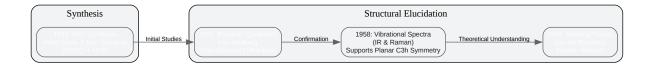
Pioneering Synthesis: The first successful synthesis of **trisilylamine** was reported in 1921 by the renowned German chemist Alfred Stock and his colleague Karl Somieski.[1][2][3][4][5] Their work, a landmark in the study of silicon hydrides and their derivatives, involved the gas-phase reaction of monochlorosilane (SiH₃Cl) with ammonia (NH₃).[1][3] This foundational method laid the groundwork for all subsequent investigations into silylamines.

Early Challenges: Initial research into **trisilylamine** was fraught with difficulties. The compound proved to be highly reactive, colorless, and spontaneously flammable in air, making it challenging to handle and purify.[1][3][4][5] The primary synthetic reaction also produced a significant amount of solid ammonium chloride as a byproduct, which complicated the isolation of the desired liquid product.[1][6][7]

The Structural Puzzle: The most compelling aspect of **trisilylamine** that emerged from early studies was its unexpected molecular structure. Unlike its carbon analogue, trimethylamine ((CH₃)₃N), which has a well-established pyramidal geometry, experimental evidence began to suggest a planar arrangement of the silicon and nitrogen atoms in **trisilylamine**. This structural anomaly sparked decades of academic inquiry into the nature of the silicon-nitrogen bond.

A timeline of key events in the discovery and structural elucidation of **trisilylamine** is presented below.





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Caption: A timeline of the key milestones in the history of **trisilylamine**.

Synthesis and Experimental Protocols

While various methods have been developed, the classical synthesis remains a cornerstone for producing **trisilylamine**.

Classical Synthesis: Ammonolysis of Monochlorosilane

The most common method for preparing **trisilylamine** is the reaction of monochlorosilane with ammonia.[1] The overall reaction is as follows:

$$3 SiH_3CI + 4 NH_3 \rightarrow N(SiH_3)_3 + 3 NH_4CI[1][3]$$

This reaction is spontaneous and highly exothermic.[3][4][5] It can be carried out in either the gas phase or the liquid phase.

Detailed Experimental Protocol (Liquid Phase Synthesis)

The liquid phase synthesis offers better control over the reaction.

- Apparatus: A multi-necked reaction flask equipped with a mechanical stirrer, a gas inlet tube, a low-temperature thermometer, and a dry ice condenser is typically used. The entire system must be scrupulously dried and purged with an inert gas (e.g., nitrogen or argon) to prevent hydrolysis of the reactants and product.
- Procedure:
 - An anhydrous solvent, such as toluene, is charged into the reaction flask and cooled to approximately -78 °C using a dry ice/acetone bath.[6]



- Monochlorosilane gas is then condensed into the cold solvent to form a solution.[6]
- Anhydrous ammonia gas is slowly bubbled through the stirred solution.[6] The temperature should be carefully maintained between -78 °C and -60 °C.[6]
- A white precipitate of ammonium chloride will form immediately.
- After the addition of ammonia is complete, the mixture is allowed to warm slowly to room temperature and stirred for several hours (e.g., 24 hours) to ensure the reaction goes to completion.[6]

Purification:

- The solid ammonium chloride byproduct is removed by filtration under an inert atmosphere.[6] The filter cake is typically washed with fresh, cold solvent to recover any entrained product.
- The **trisilylamine** is then isolated from the filtrate by fractional distillation.[6] Due to its low boiling point (52 °C), care must be taken to avoid losses.[3][4][5][6]

Molecular Structure and Bonding: A Planar Anomaly

The defining feature of **trisilylamine** is the planar geometry of its Si₃N skeleton, which contrasts sharply with the pyramidal structure of its carbon counterpart, trimethylamine.

Structural Parameters

Gas-phase electron diffraction studies have been instrumental in determining the precise structural parameters of **trisilylamine**.[1][2][8][9][10]



Parameter	Trisilylamine (N(SiH₃)₃)	Trimethylamine (N(CH₃)₃)
N-X Bond Length (Å)	1.734 ± 0.002[9]	1.451 ± 0.003
X-N-X Bond Angle (°)	119.7 ± 0.1[1][9]	~111[1]
Molecular Geometry	Trigonal Planar[11][12][13][14] [15]	Trigonal Pyramidal[12][13][14]
N Atom Hybridization	sp ² [1][11][12][13]	sp ³ [12][13]

Table 1: Comparison of structural parameters for **trisilylamine** and trimethylamine.

The Si-N-Si bond angle of nearly 120° is indicative of sp² hybridization at the nitrogen atom, which is unexpected for a saturated amine.

Theoretical Explanations

Several theories have been proposed to explain the planarity and the nature of the Si-N bond.

- pπ-dπ Bonding: This is the most widely cited explanation.[1][11][13] It postulates that the lone pair of electrons on the nitrogen atom, residing in a 2p orbital, is delocalized into the empty, low-lying 3d orbitals of the three adjacent silicon atoms.[11][13][14] This overlap forms a dative π-bond, which imparts partial double-bond character to the Si-N bonds.[11] [13] This delocalization stabilizes the planar conformation and reduces the basicity of the nitrogen atom.[13][16]
- Negative Hyperconjugation: More recent computational studies, using techniques like
 Natural Bond Orbital (NBO) analysis, suggest that negative hyperconjugation plays a
 significant role.[1] This model describes the delocalization of the nitrogen lone pair (a nonbonding orbital, n) into the antibonding sigma orbitals (σ) of the silicon-hydrogen bonds (n →
 σSi-H). This interaction also reduces electron density on the nitrogen, lessens lone pair-bond
 pair repulsion, and favors a planar arrangement.[1]

Caption: Bonding and structure comparison of **trisilylamine** and trimethylamine.

Spectroscopic Characterization



Spectroscopic methods have provided crucial experimental evidence to support the theoretical models of **trisilylamine**'s structure and bonding.

Gas-Phase Electron Diffraction (GED)

- Principle: GED is a powerful technique for determining the geometric structure of molecules in the gas phase. A beam of high-energy electrons is scattered by the molecule, and the resulting diffraction pattern is analyzed to determine internuclear distances and bond angles.
- Experimental Protocol:
 - A gaseous sample of purified trisilylamine is introduced into a high-vacuum chamber.
 - A monochromatic beam of electrons (typically accelerated to ~40 keV) is directed through the gas jet.[10]
 - The scattered electrons produce a diffraction pattern on a photographic plate or a digital detector.[10]
 - The radially symmetric diffraction intensities are measured as a function of the scattering angle.
 - This data is mathematically transformed into a radial distribution curve, from which bond lengths, bond angles, and torsional angles can be derived by fitting to a molecular model.
- Key Findings: GED studies by Hedberg in 1955 were the first to provide definitive evidence for the planar Si₃N skeleton of **trisilylamine**.[2][10] Later, more precise studies refined these measurements, confirming the Si-N-Si angle to be 119.7°.[1][8][9]

Vibrational Spectroscopy (IR and Raman)

- Principle: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule.
 The number and activity (i.e., whether a mode is IR or Raman active) of these modes are determined by the molecule's symmetry.
- Experimental Protocol:



- For IR spectroscopy, a beam of infrared radiation is passed through a gas cell containing trisilylamine vapor. The frequencies at which radiation is absorbed are recorded.
- For Raman spectroscopy, a high-intensity monochromatic light source (a laser) is directed at the sample. The scattered light is collected and analyzed for frequency shifts relative to the incident light.
- The sample can be in a gaseous, liquid, or solid state (condensed at low temperature).
- Key Findings: The vibrational spectra of trisilylamine are relatively simple for a 13-atom molecule. The observed number of IR and Raman active bands is consistent with the C₃h point group, which corresponds to a planar Si₃N skeleton.[1][2] This provides strong corroborating evidence for the structure determined by GED.

Wavenumber (cm ⁻¹) (N(SiH₃)₃)	Wavenumber (cm ⁻¹) (N(SiD₃)₃)	Assignment
2167	1575	Si-H (Si-D) stretch
996	963	Si₃N asymmetric stretch
944	698	SiH₃ (SiD₃) deformation
748	587	SiH₃ (SiD₃) rock
490	459	Si₃N symmetric stretch

Table 2: Selected vibrational frequencies for **trisilylamine** and its deuterated analogue, **trisilylamine**-d9.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Principle: ¹⁵N and ²⁹Si NMR spectroscopy provides direct information about the electronic environment at the nitrogen and silicon nuclei. Chemical shifts (δ) and spin-spin coupling constants (J) are sensitive to hybridization, bond polarity, and electron delocalization.
- Experimental Protocol:



- A sample of trisilylamine is dissolved in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
- Due to the low natural abundance of ¹⁵N (0.37%) and ²⁹Si (4.7%), isotopically enriched samples or specialized pulse sequences like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) are often required to obtain spectra with a good signal-to-noise ratio in a reasonable time.[1]
- The sample is placed in a high-field NMR spectrometer, and the respective spectra are acquired.
- Key Findings: The chemical shifts and coupling constants observed for **trisilylamine** are consistent with the proposed bonding models involving significant electron delocalization from the nitrogen to the silicon atoms.[1] Comparing these parameters across a series of silylamines provides strong experimental support for the theoretical models that explain the unique planar structure of **trisilylamine**.[1]

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References

- 1. Trisilylamine | 13862-16-3 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. DE102011075974A1 Process for the preparation of trisilylamine in the gas phase -Google Patents [patents.google.com]
- 4. US20140161705A1 Process for the preparation of trisilylamine from monochlorosilane and ammonia - Google Patents [patents.google.com]
- 5. patents.justia.com [patents.justia.com]
- 6. US20130209343A1 Liquid phase synthesis of trisilylamine Google Patents [patents.google.com]
- 7. EP2818448A1 Process for making trisilylamine Google Patents [patents.google.com]



- 8. researchgate.net [researchgate.net]
- 9. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 10. Gas electron diffraction then and now: from trisilyl phosphine to iso-propyl(tert -butyl) (trichlorosilyl)phosphine - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT02888J [pubs.rsc.org]
- 11. Trisilylamine NSiH33 has a A Planar geometry B Tetrahedral class 11 chemistry CBSE [vedantu.com]
- 12. Why trimethylamine si pyramidal but trisiluylamine is planar? [allen.in]
- 13. quora.com [quora.com]
- 14. iitchemistry.quora.com [iitchemistry.quora.com]
- 15. Trisilylamine SiH33N ATrigonal pyramidal and acidic class 11 chemistry CBSE [vedantu.com]
- 16. youtube.com [youtube.com]
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